molecular formula C10H13N3O5 B2453701 N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 2034419-40-2

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2453701
CAS No.: 2034419-40-2
M. Wt: 255.23
InChI Key: YEMORNSHPUEEIJ-UHFFFAOYSA-N
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Description

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrahydrofuran ring, an isoxazole ring, and an oxalamide group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Isoxazole Ring: The isoxazole ring can be introduced via a cycloaddition reaction between a nitrile oxide and an alkene.

    Formation of the Oxalamide Group: The oxalamide group can be formed by reacting an oxalyl chloride with an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(isoxazol-3-yl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a carbonyl group.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(isoxazol-3-yl)acetamide
  • N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(isoxazol-3-yl)urea

Uniqueness

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5/c14-8(9(15)12-7-1-3-18-13-7)11-5-10(16)2-4-17-6-10/h1,3,16H,2,4-6H2,(H,11,14)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMORNSHPUEEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C(=O)NC2=NOC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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